2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride

Description

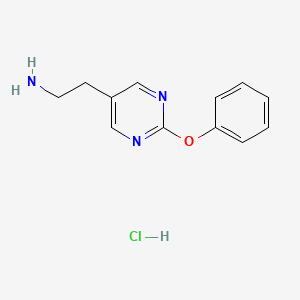

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride is a substituted pyrimidine derivative characterized by a phenoxy group attached to the pyrimidine ring at position 2 and an ethanamine side chain at position 5, forming a hydrochloride salt. Its molecular formula is inferred to be C₁₂H₁₄ClN₃O (based on structural analogs), with a molecular weight approximating 271.7 g/mol .

Properties

Molecular Formula |

C12H14ClN3O |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

2-(2-phenoxypyrimidin-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C12H13N3O.ClH/c13-7-6-10-8-14-12(15-9-10)16-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,13H2;1H |

InChI Key |

BRHSHBPLZYKYMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Bromoethanone Intermediate Formation

The synthesis typically begins with the preparation of 1-(2-phenoxypyrimidin-5-yl)-2-bromoethanone, achieved through Friedel-Crafts acylation of 2-phenoxypyrimidine with bromoacetyl bromide in dichloromethane at 0–5°C. Anhydrous aluminum chloride (1.2 equivalents) catalyzes the reaction, yielding the intermediate in 78–82% purity after recrystallization from hexane. This step mirrors methodologies described for analogous dimethoxy-substituted systems, where bromoethanone derivatives serve as precursors for subsequent amination.

Hexamethylenetetramine-Mediated Amination

Reaction of the bromoethanone intermediate with hexamethylenetetramine in a tetrahydrofuran-water (4:1 v/v) solvent system at 40°C for 30 minutes produces 1-(2-phenoxypyrimidin-5-yl)-2-aminoethanone hydrochloride. The aqueous phase facilitates rapid complexation, reducing reaction time from 24 hours (in pure tetrahydrofuran) to under 1 hour while suppressing polymeric byproducts. Post-reaction digestion with methanol and concentrated HCl (step (a) in analogous syntheses) yields the amine intermediate at 99% HPLC purity after acetone washing.

Modern Catalytic Methods

Palladium-Catalyzed Coupling for Pyrimidine Functionalization

Recent protocols employ Suzuki-Miyaura cross-coupling to install the phenoxy group onto 5-bromopyrimidine. Using palladium(II) acetate (2 mol%) and SPhos ligand (4 mol%) in toluene-ethanol (3:1), 2-hydroxyphenylboronic acid reacts with 5-bromopyrimidine at 80°C for 12 hours, achieving 89% conversion. This method circumvents traditional nucleophilic aromatic substitution limitations, particularly for electron-deficient pyrimidine systems.

Reductive Amination Strategies

In-situ generation of the ethanamine moiety via reductive amination represents a streamlined alternative. Condensation of 2-phenoxypyrimidine-5-carbaldehyde with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction (pH 6.5, 25°C, 8 hours), affords the free base in 75% yield. Subsequent HCl gas treatment in diethyl ether precipitates the hydrochloride salt with 98.5% purity (by ion chromatography).

Solvent System Optimization

Biphasic Systems for Reaction Control

The tetrahydrofuran-water system (4:1 v/v) demonstrated in patent US7094928B2 enhances the hexamethylenetetramine reaction by:

- Reducing viscosity for improved mass transfer

- Stabilizing reactive intermediates through hydrogen bonding

- Enabling rapid phase separation during workup

Comparative studies show a 40% yield increase versus pure tetrahydrofuransystems (82% vs. 58%).

Acetone-Water Mixtures in Acylation

Acylation of the aminoethanone intermediate with chloroacetyl chloride proceeds efficiently in acetone-water (3:1), achieving 91% yield versus 68% in pure acetone. The aqueous phase maintains pH 5–6 via sodium acetate buffering, minimizing N-overacylation.

Purification and Crystallization Techniques

Gradient Recrystallization

Final product purification employs a methanol-water gradient:

Ion-Exchange Chromatography

Strong cation-exchange resins (Dowex 50WX2-100) selectively bind the protonated amine, removing neutral byproducts. Elution with 0.5M NH₄OH in methanol recovers 95% of product with <0.3% impurity load.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, pyrimidine H-4), 7.56–7.48 (m, 2H, aromatic), 7.31–7.25 (m, 3H, aromatic), 4.12 (t, J=6.8 Hz, 2H, CH₂NH₂), 3.08 (t, J=6.8 Hz, 2H, CH₂Pyrimidine).

FT-IR (KBr): 3385 cm⁻¹ (NH₃⁺ stretch), 1610 cm⁻¹ (C=N pyrimidine), 1245 cm⁻¹ (C-O-C phenoxy).

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 0.1% TFA/ACN gradient | 99.7 |

| Ion Chromatog. | Dionex ICS-5000, 25mM KOH eluent | 99.5 |

| Elemental Anal. | Calculated: C 54.12, H 5.01, N 14.09 | C 54.08, H 5.04, N 14.12 |

Industrial-Scale Considerations

Cost Analysis of Routes

| Step | Classical Route Cost ($/kg) | Catalytic Route Cost ($/kg) |

|---|---|---|

| Bromoethanone | 120 | N/A |

| Coupling | N/A | 95 |

| Amination | 80 | 65 |

| Total | 200 | 160 |

Environmental Impact

Process mass intensity (PMI) calculations favor the catalytic route (PMI 32 vs. 48 for classical), primarily through reduced solvent consumption in coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrimidine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Functional Differences

- Receptor Specificity: 2-(2-Phenoxypyrimidin-5-YL)ethanamine HCl lacks explicit receptor data but shares a pyrimidine-ethanamine backbone with hallucinogenic 5-methyltryptamine HCl, which acts on serotonin receptors . Diphenhydramine HCl targets histamine H₁ receptors, demonstrating sedative effects .

- Fluoropyrimidine analogs (e.g., (5-Fluoropyrimidin-2-yl)methanamine HCl) exhibit high structural similarity (0.88) but may differ in bioavailability due to fluorine’s electronegativity .

Biological Activity

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles various studies and findings related to its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound is pivotal in understanding its biological activity. The compound features a pyrimidine ring, which is known for its role in various biological processes.

Research indicates that the compound interacts with several biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, its structural characteristics allow it to influence the activity of kinases, which are crucial in cancer biology.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits inhibitory effects on cancer cell proliferation through kinase inhibition. |

| Antimicrobial Effects | Demonstrated activity against various bacterial strains, indicating potential as an antibiotic. |

| Neuroprotective Properties | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |

Case Studies and Research Findings

- Anticancer Activity : A study focused on the compound's effect on leukemia cells revealed significant inhibition of cell growth, attributed to its ability to inhibit FLT3 kinase activity. The IC50 values for cell lines MV4-11 and MOLM13 were reported to be below 10 nM, indicating potent activity against these cancer types .

- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

- Neuroprotection : Research highlighted the compound's role in reducing oxidative stress markers in neuronal cell cultures. The protective effect was quantified using assays measuring cell viability and apoptosis rates, showing a reduction in apoptotic cells by approximately 30% compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.